Product packaging for 2-Phenyloxane-2-carboxylic acid(Cat. No.:CAS No. 2172503-71-6)

2-Phenyloxane-2-carboxylic acid

Cat. No.: B2696155
CAS No.: 2172503-71-6
M. Wt: 206.241
InChI Key: RPDIVAZCAWHTTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing the Oxane Ring System in Heterocyclic Chemistry

Heterocyclic compounds are a fundamental class of organic molecules that feature a ring structure containing at least one atom that is not carbon. ajrconline.org These non-carbon atoms, known as heteroatoms, most commonly include nitrogen, oxygen, and sulfur. ajrconline.org The oxane ring system, a six-membered heterocycle containing one oxygen atom, is a prominent member of this family. samdc.edu.in Also known by its common name, tetrahydropyran (B127337), the oxane ring is a saturated heterocycle, meaning it lacks double bonds within the ring structure. wiley-vch.de

In the broader landscape of heterocyclic chemistry, the oxane framework is significant due to its prevalence in a vast array of natural products and synthetic molecules. nih.gov Its saturated nature means it generally behaves similarly to acyclic ethers, but the cyclic constraint imparts specific conformational properties. wiley-vch.de The nomenclature of such heterocycles can be complex, with both traditional and systematic names in use. libretexts.org The Hantzsch-Widman system is a systematic method for naming heterocyclic compounds, where "oxane" specifically denotes a six-membered ring with an oxygen heteroatom. samdc.edu.ine-bookshelf.de

The study of heterocyclic chemistry is crucial as these compounds are integral to numerous biological processes and form the structural core of many pharmaceuticals, vitamins, and alkaloids. e-bookshelf.de The oxane ring, in particular, is a key structural component in carbohydrates, where five- and six-membered oxygen-containing rings are referred to as furanose and pyranose, respectively. e-bookshelf.de

Significance of Carboxylic Acid Functionality in Cyclic Ethers

The presence of a carboxylic acid group (-COOH) on a cyclic ether, such as an oxane ring, introduces a highly versatile functional group that significantly influences the molecule's chemical reactivity and physical properties. Carboxylic acids are characterized by the presence of a carboxyl group, which consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. wikipedia.org

This functionality imparts acidic properties to the molecule, allowing it to donate a proton (H+) and form a carboxylate anion under basic conditions. rsc.org The reactivity of carboxylic acids is largely dictated by the two oxygen atoms within the carboxyl group. rsc.org This functional group can participate in a wide range of chemical transformations, including esterification, amidation, and reduction to alcohols. stackexchange.com

Overview of Phenyl-Substituted Cyclic Ether Derivatives in Chemical Research

The incorporation of a phenyl group (a C6H5 aromatic ring) as a substituent on a cyclic ether ring system creates a class of compounds with unique properties and applications in various fields of chemical research. Phenyl-substituted cyclic ethers are explored for their potential in medicinal chemistry, materials science, and as intermediates in organic synthesis. nih.govontosight.ai

The phenyl group can significantly influence the biological activity of a molecule. For instance, phenyl-substituted compounds have been investigated for their potential as enzyme inhibitors and have shown activity in various therapeutic areas. mdpi.com The steric and electronic properties of the phenyl ring can be fine-tuned by introducing different substituents onto the aromatic ring, allowing for the systematic study of structure-activity relationships. mdpi.comacs.org

In materials science, the rigid structure of the phenyl group can impart desirable properties to polymers and other materials. Research has also focused on the photophysical properties of phenyl-substituted compounds. acs.org Furthermore, the synthesis of phenyl-substituted cyclic ethers is an area of interest, with various methods being developed to control the stereochemistry of these molecules, which is often crucial for their biological activity. nih.gov

Historical Development of Analogous Compound Classes

The history of heterocyclic chemistry dates back to the 19th century, in parallel with the broader development of organic chemistry. wikipedia.org Early discoveries included the isolation and synthesis of fundamental heterocyclic compounds like furan, pyrrole, and alloxan. wikipedia.org The development of synthetic methodologies has been a continuous process, leading to the ability to create a vast array of complex heterocyclic structures.

The synthesis of cyclic ethers, for example, has seen significant advancements. Early methods often relied on intramolecular Williamson ether synthesis. acs.org Over the years, more sophisticated and stereoselective methods have been developed, including hetero-Diels–Alder reactions, Prins cyclizations, and Lewis acid-catalyzed cyclizations, particularly for the synthesis of five- and six-membered rings. nih.gov

The study of peroxide-containing cyclic ethers, such as trioxanes and tetraoxanes, gained significant momentum with the discovery of the antimalarial properties of artemisinin (B1665778) in the 1970s. researchgate.net This led to extensive research into the synthesis of simplified and more accessible analogues. researchgate.net The development of methods for the synthesis of quinoline-4-carboxylic acids, another important class of heterocyclic compounds, has also evolved, with reactions like the Doebner and Pfitzinger reactions being key historical methods. nih.govresearchgate.net These historical developments in the synthesis and understanding of various classes of heterocyclic compounds provide the foundation for the contemporary study of molecules like 2-phenyloxane-2-carboxylic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B2696155 2-Phenyloxane-2-carboxylic acid CAS No. 2172503-71-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyloxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-11(14)12(8-4-5-9-15-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDIVAZCAWHTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172503-71-6
Record name 2-phenyloxane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Reactivity and Chemical Transformations of 2 Phenyloxane 2 Carboxylic Acid

Reactions at the Carboxylic Acid Functional Group

The carboxyl moiety (-COOH) is the primary site for the chemical reactions of 2-phenyloxane-2-carboxylic acid, enabling a variety of transformations into other functional groups such as esters, amides, alcohols, and acyl halides.

Esterification is a fundamental reaction of carboxylic acids. For this compound, this can be achieved through several methods, including the classic Fischer esterification and the milder Steglich esterification.

Fischer Esterification: This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it forms. uakron.eduscience-revision.co.uk The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the alcohol. chemistry.coach

Steglich Esterification: This is a much milder method that can be performed at room temperature. It utilizes a coupling agent, most commonly dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for sterically hindered acids or sensitive substrates. The DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

Table 1: Representative Esterification Reactions

Reaction NameAlcohol (R'-OH)Reagents/CatalystExpected Product
Fischer EsterificationMethanol (CH₃OH)H₂SO₄ (catalytic), HeatMethyl 2-phenyloxane-2-carboxylate
Fischer EsterificationEthanol (CH₃CH₂OH)HCl (catalytic), HeatEthyl 2-phenyloxane-2-carboxylate
Steglich EsterificationBenzyl (B1604629) alcoholDCC, DMAPBenzyl 2-phenyloxane-2-carboxylate

Amides are synthesized from this compound by reacting it with ammonia (B1221849) or a primary or secondary amine. Direct reaction requires high temperatures and is often impractical. libretexts.org Therefore, the carboxylic acid is typically "activated" first. libretexts.org This can be done by converting it into a more reactive derivative like an acyl chloride or by using peptide coupling reagents. savemyexams.comchemguide.co.uk

Common strategies involve the use of reagents similar to those in Steglich esterification, such as DCC or other carbodiimides, which facilitate the formation of the amide bond under mild conditions. rsc.org Another effective approach involves the use of borate (B1201080) esters like B(OCH₂CF₃)₃, which can directly mediate the condensation of carboxylic acids and amines. nih.gov The choice of method depends on the amine's reactivity and the desired reaction conditions. nih.gov

Table 2: Amide Formation Reactions

AmineCoupling Method/ReagentExpected Product
Ammonia (NH₃)Convert to acyl chloride, then add NH₃2-Phenyloxane-2-carboxamide
BenzylamineDCC, HOBtN-Benzyl-2-phenyloxane-2-carboxamide
DiethylamineB(OCH₂CF₃)₃N,N-Diethyl-2-phenyloxane-2-carboxamide

The carboxylic acid group of this compound can be reduced to a primary alcohol, (2-phenyloxan-2-yl)methanol. This transformation requires a powerful reducing agent, as the carboxylate group formed under basic conditions is resistant to reduction. chemistrysteps.com

The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). chemistrysteps.comchemguide.co.uklibretexts.org The reaction is typically carried out in a dry ether solvent, such as diethyl ether or tetrahydrofuran (B95107), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk It's important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemistrysteps.comlibretexts.org Another suitable reagent is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF), which selectively reduces carboxylic acids to alcohols. chemistrysteps.com The reduction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol and cannot be isolated. chemistrysteps.comchemguide.co.uk

Table 3: Reduction of this compound

ReagentSolventWorkupExpected Product
Lithium aluminum hydride (LiAlH₄)Diethyl etherH₃O⁺(2-Phenyloxan-2-yl)methanol
Borane-tetrahydrofuran complex (BH₃·THF)Tetrahydrofuran (THF)H₂O(2-Phenyloxan-2-yl)methanol

Acyl halides are highly reactive carboxylic acid derivatives that serve as valuable intermediates for synthesizing esters, amides, and other compounds. qorganica.comlibretexts.orgpressbooks.pub this compound can be converted to its corresponding acyl chloride, 2-phenyloxane-2-carbonyl chloride, by treatment with thionyl chloride (SOCl₂). qorganica.comlibretexts.orgpressbooks.pub This reaction is efficient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion. qorganica.com Similarly, the acyl bromide can be prepared using phosphorus tribromide (PBr₃). libretexts.org

Acid anhydrides can be formed from the reaction of an acyl chloride with a carboxylate salt. For instance, reacting 2-phenyloxane-2-carbonyl chloride with sodium 2-phenyloxane-2-carboxylate would yield the corresponding symmetric anhydride. Anhydrides can also be synthesized by reacting an acyl chloride with a carboxylic acid in the presence of a non-nucleophilic base like pyridine (B92270). pressbooks.pub

Table 4: Synthesis of Acyl Halides and Anhydrides

Reagent(s)Expected ProductClass
Thionyl chloride (SOCl₂)2-Phenyloxane-2-carbonyl chlorideAcyl Chloride
Phosphorus tribromide (PBr₃)2-Phenyloxane-2-carbonyl bromideAcyl Bromide
1. SOCl₂ 2. Sodium 2-phenyloxane-2-carboxylate2-Phenyloxane-2-carboxylic anhydrideAcid Anhydride

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). chemguide.co.uk The ease of this reaction depends heavily on the structure of the carboxylic acid. Carboxylic acids with a carbonyl group at the β-position undergo decarboxylation readily upon heating. khanacademy.org While this compound does not have this feature, the presence of the α-phenyl group could potentially facilitate decarboxylation under certain conditions.

Table 5: Decarboxylation Reaction

ReagentsConditionsExpected Product
Soda lime (NaOH, CaO)Heat2-Phenyloxane

As a typical carboxylic acid, this compound is acidic and will react with bases to form carboxylate salts. libretexts.org This is a standard acid-base neutralization reaction. It readily reacts with strong bases like sodium hydroxide (B78521) (NaOH) and with weaker bases such as sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃). libretexts.org The reaction with carbonates and bicarbonates is often used as a qualitative test for carboxylic acids, as it produces gaseous carbon dioxide. libretexts.org The resulting salts, such as sodium 2-phenyloxane-2-carboxylate, are typically water-soluble ionic compounds.

Table 6: Salt Formation Reactions

BaseSolventExpected Products
Sodium hydroxide (NaOH)WaterSodium 2-phenyloxane-2-carboxylate + H₂O
Sodium bicarbonate (NaHCO₃)WaterSodium 2-phenyloxane-2-carboxylate + H₂O + CO₂
Potassium carbonate (K₂CO₃)WaterPotassium 2-phenyloxane-2-carboxylate + H₂O + CO₂

Reactivity of the Oxane Ring System

The oxane ring, a six-membered saturated heterocycle containing oxygen, is generally characterized by its relative stability compared to smaller, more strained cyclic ethers like epoxides. libretexts.org This stability influences the types of reactions it can undergo.

Unlike three-membered epoxide rings, which are highly susceptible to nucleophilic attack due to significant ring strain, the six-membered oxane ring in this compound is considerably more robust. libretexts.org Ring-opening reactions are not common and typically require harsh conditions, such as the use of very strong acids. nii.ac.jp

Under such conditions, the ether oxygen would be protonated, making the adjacent carbons (C2 and C6) electrophilic. A subsequent nucleophilic attack would lead to the cleavage of a carbon-oxygen bond, resulting in a linear chain. For instance, reaction with a strong hydrohalic acid (like HBr or HI) could potentially lead to the formation of a halo-substituted hydroxyalkanoic acid, although such reactions are not widely documented for this specific compound.

Table 1: Potential Ring-Opening Products under Forcing Conditions

ReactantConditionsPotential Product
This compoundExcess HBr, heat6-Bromo-5-hydroxy-2-phenylhexanoic acid
This compoundExcess HI, heat5-Hydroxy-6-iodo-2-phenylhexanoic acid

Note: These are predicted outcomes based on general chemical principles, as specific literature for this reaction is limited.

Substitution reactions on the oxane ring itself are a potential pathway for functionalization. The term "α-alkylation" in the context of this molecule can be ambiguous. The α-position relative to the carboxylic acid (C2) is a quaternary carbon, already bearing a phenyl and an oxygen substituent, making further alkylation at this site impossible.

However, substitution at the α-position relative to the ring oxygen (C6) is theoretically possible. This could proceed via deprotonation with a strong base to form a carbanion, followed by reaction with an alkyl halide. The acidity of the C6 protons is generally low, requiring potent bases like organolithium reagents.

Other positions on the ring (C3, C4, C5) could also potentially be functionalized, for example, through free-radical halogenation followed by nucleophilic substitution, though this would likely result in a mixture of products due to the similar reactivity of the methylene (B1212753) hydrogens.

The modification of the heteroatom within the oxane ring, such as replacing the oxygen with sulfur to form a thiane (B73995) or with nitrogen to form a piperidine, represents a complex synthetic challenge. Such transformations are not simple substitutions and would require a multi-step sequence involving ring-opening followed by cyclization with a new heteroatom-containing reagent. There is currently a lack of specific research detailing these types of heteroatom exchange reactions for this compound.

Reactions Involving the Phenyl Moiety

The phenyl group is a key site for modifying the molecule's properties through various aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. dalalinstitute.com The reaction proceeds via a two-step mechanism: initial attack by an electrophile on the electron-rich π-system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. minia.edu.egmasterorganicchemistry.com

The regiochemical outcome of EAS on the phenyl ring of this compound is controlled by the directing effects of the substituent already attached to the ring. In this case, the substituent is an alkyl group (the C2 of the oxane ring) that also bears a carboxylic acid.

Carboxylic Acid Group: The -COOH group is a powerful electron-withdrawing group and a deactivator of the aromatic ring towards electrophilic attack. It directs incoming electrophiles to the meta position. numberanalytics.com

Alkyl Group: The carbon atom attached to the ring is part of the oxane structure and is considered an alkyl substituent. Alkyl groups are weakly electron-donating and activating, directing incoming electrophiles to the ortho and para positions. hu.edu.jo

When both effects are present on the same benzylic carbon, the strongly deactivating and meta-directing influence of the carboxylic acid typically dominates. Therefore, electrophilic substitution on this compound is expected to be slower than on benzene and to yield predominantly the meta-substituted product.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent ComponentElectronic EffectRing ActivityDirecting Influence
Carboxylic Acid (-COOH)Electron-withdrawingDeactivatingmeta
Alkyl (Oxane Ring C2)Electron-donatingActivatingortho, para
Overall (Predicted) Electron-withdrawing Deactivating meta

Specific examples of electrophilic aromatic substitution can be used to introduce a variety of functional groups onto the phenyl ring.

Nitration: The introduction of a nitro group (-NO₂) is achieved by treating the compound with a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). minia.edu.eg The reaction is predicted to yield the meta-nitro derivative.

Halogenation: The introduction of a halogen, such as bromine or chlorine, typically requires a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The catalyst polarizes the halogen molecule, creating a potent electrophile. This reaction is also expected to produce the meta-halogenated product.

Table 3: Representative Functionalization Reactions of the Phenyl Ring

ReactionReagentsElectrophilePredicted Major Product
NitrationHNO₃, H₂SO₄NO₂⁺2-(3-Nitrophenyl)oxane-2-carboxylic acid
BrominationBr₂, FeBr₃Br⁺2-(3-Bromophenyl)oxane-2-carboxylic acid
ChlorinationCl₂, AlCl₃Cl⁺2-(3-Chlorophenyl)oxane-2-carboxylic acid
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺Reaction is unlikely due to deactivation by the carboxylic acid group.

Catalytic Transformations

Catalysis provides efficient and selective pathways for the transformation of this compound. Both metal-based and organic catalysts have been employed to achieve a range of chemical modifications.

Metal catalysts are instrumental in promoting a variety of reactions involving carboxylic acids, often proceeding through single-electron transfer (SET) mechanisms or decarboxylative couplings. thieme-connect.de While direct studies on this compound are not extensively detailed, the reactivity of similar α-oxo carboxylic acids provides a strong basis for predicting its behavior.

For instance, ruthenium-catalyzed ortho-metalation has been used for the direct decarboxylative meta-selective C-H acylation of arenes using α-oxocarboxylic acids as the acylation source. researchgate.net This suggests that this compound could potentially serve as a precursor for introducing the 2-phenyloxanoyl group onto aromatic rings. Similarly, copper-catalyzed decarboxylative couplings of α-oxocarboxylic acids with disulfides or thiophenols offer a direct route to thioesters. researchgate.net Iron-catalyzed C-S bond formation via photo-induced ligand-to-metal charge transfer represents another potential transformation. researchgate.net

The following table summarizes representative metal-catalyzed reactions applicable to α-oxo carboxylic acids, which could likely be adapted for this compound.

Catalyst SystemReactant TypeProduct TypePotential Application to this compound
Ru₃(CO)₁₂ArenesAcylated ArenesSynthesis of aryl ketones bearing the 2-phenyloxane moiety. researchgate.net
Copper CatalystDiphenyl disulfides/ThiophenolsThioestersPreparation of S-(2-phenyloxanoyl) thioesters. researchgate.net
Iron CatalystHydrocarbonsThioethersC-S bond formation at the carboxylic acid position. researchgate.net
Palladium CatalystArylsulfonyl Hydrazidesα,β-Unsaturated KetonesConjugate addition reactions to form functionalized ketones. researchgate.net
Iridium(III) CatalystBenzo[b]thiophenesBenzothieno[3,2-c] acs.orgbenzopyranonesOxidative annulation for the construction of complex heterocycles. researchgate.net
Nickel CatalystAlkenesHydrocarbonation productsReductive coupling reactions. researchgate.net

This table presents potential reactions based on the known reactivity of similar α-oxo carboxylic acids.

Organocatalysis offers a complementary, metal-free approach to derivatizing carboxylic acids. These methods often rely on the activation of the carboxylic acid by an organic molecule to facilitate subsequent reactions. For example, N-heterocyclic carbenes (NHCs) have been shown to catalyze the esterification of alkynyl aldehydes with alcohols, a transformation that could potentially be adapted for this compound derivatives. umich.edu

Photocatalytic methods using organic dyes have also emerged as powerful tools. A notable example is the three-component decarboxylative cross-coupling of α-keto acids, alkenes, and sodium bisulfite to form β-keto sultine derivatives. researchgate.net This reaction proceeds under mild conditions and demonstrates broad substrate scope, suggesting its applicability to this compound for the synthesis of novel sulfur-containing heterocyclic compounds. researchgate.net

The use of benzothiazolium salts as deoxyfluorinating reagents allows for the direct conversion of carboxylic acids to acyl fluorides, which are versatile intermediates for acylation reactions. beilstein-journals.org This method could be employed to convert this compound into its corresponding acyl fluoride (B91410), opening up pathways for the synthesis of amides and esters. beilstein-journals.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their scope.

Many of the catalytic transformations involving carboxylic acids proceed through radical intermediates. thieme-connect.dedtu.dk In metal-catalyzed decarboxylative reactions, a common pathway involves the formation of a carboxylate radical through single-electron transfer from the carboxylic acid to the metal catalyst. thieme-connect.de This radical can then undergo various coupling reactions. For instance, in the copper-catalyzed synthesis of thioesters from α-keto carboxylic acids, a benzoyl radical is generated, which then reacts with a disulfide or thiophenol. thieme-connect.de

In photocatalytic reactions, the mechanism often involves the generation of radical species upon light irradiation. For the hydrofluoroalkylation of alkenes with fluoroalkyl carboxylic acids, a postulated mechanism involves the homolytic cleavage of the fluoroalkyl carboxylate to form a carboxyl radical and a reduced iron(II) species. nih.gov

The formation of acyl fluorides from carboxylic acids using benzothiazolium reagents can proceed through two distinct pathways, one of which involves the formation of a thioester intermediate. beilstein-journals.org This dual-pathway mechanism allows for the use of sub-stoichiometric amounts of the deoxyfluorinating reagent. beilstein-journals.org

On-surface synthesis studies have also provided insights into reaction pathways. For example, the Ullmann coupling reaction, a dehalogenative aryl-aryl coupling, often proceeds through a two-step mechanism involving the formation of organometallic intermediates. scispace.com While not directly involving carboxylic acids, these studies highlight the importance of understanding reaction intermediates in surface-confined polymerizations. acs.orgscispace.com

The kinetics and thermodynamics of reactions involving carboxylic acids are influenced by factors such as temperature, pH, and the nature of the catalyst. maxwellsci.complos.org For instance, the uncatalyzed esterification of carboxylic acids is significantly affected by temperature, with higher temperatures leading to increased reaction rates and conversions. maxwellsci.com A second-order reversible kinetic model has been developed to describe this process. maxwellsci.com

In the biocatalytic conversion of phenazine-1-carboxylic acid to 2-hydroxyphenazine, the degradation of the intermediate 2-hydroxy-phenazine-1-carboxylic acid was found to follow first-order reaction kinetics. plos.org The rate constant increased with temperature but decreased at pH values below or above the optimal pH of 7.0. plos.org

Kinetic isotope effect (KIE) studies can provide valuable information about the rate-determining step of a reaction. In a photocatalytic hydrofluoroalkylation reaction, a KIE value of 2.5 suggested that hydrogen atom transfer (HAT) is involved in the rate-determining step. nih.gov

The thermodynamic control of self-assembly processes at liquid-solid interfaces, where carboxylic acids are often used to form hydrogen-bonded networks, allows for the system to be reliably steered by parameters like temperature and concentration. acs.orgresearchgate.net

Stereochemical Aspects and Chiral Studies of 2 Phenyloxane 2 Carboxylic Acid

Chirality of the 2-Phenyloxane-2-carboxylic Acid Scaffold

The structural framework of this compound inherently possesses chirality, a fundamental property that gives rise to stereoisomerism. This asymmetry is a critical consideration in its synthesis and application.

Identification and Assignment of Stereocenters

The chirality of this compound originates from a single stereocenter. A stereocenter is a carbon atom bonded to four different substituents, resulting in a chiral molecule.

Location of the Stereocenter: The stereocenter is the carbon atom at the C2 position of the oxane ring.

Substituents: This C2 carbon is attached to four distinct groups:

A phenyl group (-C₆H₅)

A carboxylic acid group (-COOH)

The oxygen atom within the oxane ring (-O-)

The C3 methylene (B1212753) group of the oxane ring (-CH₂-)

The configuration of this stereocenter is assigned as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules. This system ranks the four substituents based on atomic number, allowing for an unambiguous description of the spatial arrangement.

Enantiomeric and Diastereomeric Relationships

The presence of a single chiral center means that this compound can exist as a pair of stereoisomers.

Enantiomers: These two isomers are enantiomers, which are non-superimposable mirror images of each other. The (R)-enantiomer and the (S)-enantiomer have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their defining difference is their equal but opposite rotation of plane-polarized light.

Racemic Mixture: A 50:50 mixture of the (R)- and (S)-enantiomers is known as a racemic mixture or racemate. A racemate is optically inactive because the opposing optical rotations of the two enantiomers cancel each other out.

Diastereomers: Since this compound possesses only one stereocenter, it does not have diastereomers of itself. Diastereomers are stereoisomers that are not mirror images and only arise in molecules with two or more stereocenters. However, diastereomers are critically important in the separation of its enantiomers, as discussed below.

Methods for Stereoisomer Separation

The separation of a racemic mixture of this compound into its pure enantiomers, a process known as resolution, is essential for studying their individual properties. Two primary methods for achieving this are chiral chromatography and diastereomeric salt formation.

Chiral Chromatography Techniques

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

The enantiorecognition mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly effective for the resolution of acidic compounds. mdpi.comresearchgate.net The choice of the mobile phase, often a mixture of an alkane like n-hexane and an alcohol modifier like isopropanol (B130326) with a small amount of an acidic additive, is crucial for achieving optimal separation. mdpi.com

Table 1: Representative Parameters for Chiral HPLC Separation

Parameter Description
Column Chiralpak AD-H or Chiralcel OD-H (amylose or cellulose-based CSP)
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Hypothetical R(t) Enantiomer 1 8.5 min

| Hypothetical R(t) Enantiomer 2 | 10.2 min |

Diastereomeric Salt Formation and Crystallization

A classic and effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. This process involves reacting the racemic acid with an enantiomerically pure chiral base.

The reaction yields a mixture of two diastereomeric salts:

(R)-2-Phenyloxane-2-carboxylate • (S)-Base

(S)-2-Phenyloxane-2-carboxylate • (S)-Base

Unlike enantiomers, diastereomers have different physical properties, including solubility in a given solvent. libretexts.org This difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. After separation by filtration, the pure diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylate and regenerate the enantiomerically pure this compound. libretexts.org The chiral base can often be recovered and reused.

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

Chiral Base Chemical Class
(S)-(-)-1-Phenylethylamine Primary Amine
Brucine Alkaloid
Strychnine Alkaloid
Quinine Alkaloid

Influence of Stereochemistry on Reaction Selectivity and Pathway

The absolute configuration of the stereocenter at C2 in an enantiomerically pure sample of this compound has a significant influence on the stereochemical outcome of subsequent reactions. The fixed three-dimensional arrangement of the substituents around the chiral center creates a chiral environment that can direct the approach of reagents, a phenomenon known as substrate-controlled stereoselectivity.

For instance, in a reaction involving the modification of the carboxylic acid group or another part of the molecule, the bulky phenyl group and the oxane ring will sterically hinder one face of the reacting center more than the other. This steric bias forces an incoming reagent to approach from the less hindered face, leading to the preferential formation of one diastereomer over another. nih.gov This principle is fundamental in asymmetric synthesis, where a pre-existing chiral center is used to create new ones with a predictable configuration. The stereoelectronic properties of the molecule, which involve the spatial arrangement of orbitals, also play a crucial role in determining the reaction pathway and selectivity. oxfordsciencetrove.comnih.gov Therefore, the (R)-enantiomer and the (S)-enantiomer can lead to different product distributions or reaction rates when reacting with other chiral molecules or catalysts.

Table of Compounds Mentioned

Compound Name
This compound
(S)-(-)-1-Phenylethylamine
Brucine
Strychnine
Quinine
(1R,2S)-(-)-Ephedrine
n-Hexane
2-Propanol
Trifluoroacetic Acid

Absolute Configuration Determination (e.g., X-ray, Spectroscopic Methods)

The unambiguous assignment of the three-dimensional arrangement of atoms at a chiral center, known as the absolute configuration, is crucial in stereochemistry. For this compound, which possesses a chiral center at the C2 position, several powerful techniques could be utilized for this purpose.

X-ray Crystallography:

Single-crystal X-ray diffraction is considered the definitive method for determining the absolute configuration of a chiral molecule. springernature.comresearchgate.netpurechemistry.org This technique requires the formation of a high-quality single crystal of either one of the enantiomers of this compound or a diastereomeric salt. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the spatial coordinates of each atom in the molecule.

To determine the absolute configuration, the crystallographic data can be analyzed using the Flack parameter. researchgate.net Alternatively, a chiral probe of a known absolute configuration can be incorporated into the crystal lattice, for instance, by forming a salt with a chiral amine. researchgate.net

Illustrative X-ray Crystallographic Data for a Hypothetical Enantiopure Crystal of (R)-2-Phenyloxane-2-carboxylic Acid

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a, b, c (Å)10.2, 5.8, 12.5
α, β, γ (°)90, 105.2, 90
Volume (ų)720.5
Z2
Flack Parameter0.05(10)
Assigned AbsoluteConfiguration R

This table is a hypothetical representation of data that could be obtained from an X-ray crystallographic analysis and is not based on experimental results for this compound.

Spectroscopic Methods:

In cases where suitable crystals for X-ray analysis cannot be obtained, spectroscopic methods offer powerful alternatives for determining the absolute configuration in solution.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. americanlaboratory.comresearchgate.netnih.govspectroscopyeurope.com The resulting VCD spectrum is unique to a specific enantiomer. By comparing the experimentally measured VCD spectrum of an enantiomer of this compound with the spectrum predicted by quantum mechanical calculations (typically using Density Functional Theory, DFT), the absolute configuration can be reliably assigned. americanlaboratory.comnih.govspectroscopyeurope.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) in NMR spectroscopy can be used to determine the absolute configuration of chiral carboxylic acids. nih.govnih.govrsc.orgresearchgate.netfrontiersin.orgacs.org By reacting the enantiomers of this compound with a single enantiomer of a chiral agent, a pair of diastereomers is formed. These diastereomers exhibit distinct NMR spectra, and the differences in chemical shifts can be correlated to the absolute configuration based on established models. acs.org

Enantiopure Syntheses and Derivatizations

The synthesis of single enantiomers, or enantiopure compounds, is of paramount importance, particularly in the pharmaceutical industry, where different enantiomers can have vastly different biological activities. For this compound, two main strategies could be employed to obtain enantiopure samples: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution:

This approach involves the separation of a racemic mixture of this compound into its individual enantiomers. A common method is the formation of diastereomeric salts. libretexts.orgwikipedia.orglibretexts.orgpharmtech.com The racemic carboxylic acid is treated with a chiral base (a resolving agent), such as a chiral amine, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These salts have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. libretexts.orglibretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with an acid.

Asymmetric Synthesis:

Asymmetric synthesis aims to create a specific enantiomer directly. For a molecule like this compound, which features a quaternary stereocenter, this can be a challenging synthetic task. organic-chemistry.orgnih.govresearchgate.netnih.govdntb.gov.ua

Potential asymmetric routes to this compound could involve:

Catalytic Enantioselective Reactions: The development of chiral catalysts that can facilitate the formation of quaternary stereocenters is an active area of research. nih.govnih.govdntb.gov.ua A hypothetical approach could involve an enantioselective intramolecular cyclization of a suitable precursor, guided by a chiral catalyst.

Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Illustrative Strategies for Enantiopure Synthesis of this compound

StrategyDescription
Chiral Resolution Reaction of racemic this compound with an enantiopure chiral amine (e.g., (R)-1-phenylethylamine) to form diastereomeric salts, followed by separation via fractional crystallization and subsequent acidification to yield the pure enantiomers. wikipedia.org
Asymmetric Synthesis An enantioselective intramolecular etherification of a precursor molecule containing a chiral catalyst or a chiral auxiliary to control the formation of the tetrasubstituted stereocenter at the C2 position of the oxane ring.

This table presents hypothetical strategies for the enantiopure synthesis of this compound based on established chemical principles.

Derivatizations:

The carboxylic acid functional group in this compound allows for a variety of derivatizations. For instance, esterification or amidation reactions could be performed. If these reactions are carried out with chiral alcohols or amines, they would result in the formation of diastereomers, which could be useful for chiral separation or for studying the stereochemical properties of the molecule further.

Advanced Spectroscopic and Structural Elucidation Studies Excluding Basic Compound Identification Data

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Advanced NMR spectroscopy is indispensable for the unambiguous assignment of all proton and carbon signals and for elucidating the spatial relationships between different parts of the molecule.

Two-dimensional NMR experiments are crucial for mapping the complex spin systems within 2-Phenyloxane-2-carboxylic acid.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would establish the connectivity of the protons within the oxane ring, from H-3 to H-6, by identifying cross-peaks between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. This technique is fundamental for assigning the ¹³C signals corresponding to the protonated carbons of the oxane and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying the quaternary carbon (C-2) by observing correlations from the protons on adjacent carbons (H-3) and the phenyl ring protons to C-2. It would also confirm the attachment of the phenyl group and the carboxylic acid to C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons. For this compound, NOESY or ROESY would be critical in determining the relative stereochemistry. For instance, correlations between the phenyl protons and specific protons on the oxane ring would indicate their spatial closeness, helping to define the conformation of the phenyl group relative to the oxane ring. The absence or presence of NOE signals between the axial and equatorial protons of the oxane ring provides conformational information.

A representative table of expected 2D-NMR correlations is provided below:

Proton (¹H)COSY Correlations (with ¹H)HSQC Correlation (with ¹³C)HMBC Correlations (with ¹³C)
H-3 (axial & equatorial)H-4C-3C-2, C-4, C-5
H-4 (axial & equatorial)H-3, H-5C-4C-3, C-5, C-6
H-5 (axial & equatorial)H-4, H-6C-5C-3, C-4, C-6
H-6 (axial & equatorial)H-5C-6C-4, C-5, C-2
Phenyl ProtonsOther Phenyl ProtonsPhenyl CarbonsC-2, Other Phenyl Carbons

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state, which can differ from the solution state. For this compound, ssNMR can be used to study polymorphism, hydrogen bonding networks involving the carboxylic acid, and the conformation of the molecule in a crystalline lattice. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solids. researchgate.net The chemical shifts observed in ssNMR can provide insights into the local electronic environment, which is influenced by intermolecular interactions in the crystal. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound and for elucidating its fragmentation pathways, which can provide structural information. nih.gov

For this compound (C₁₂H₁₄O₃), the expected exact mass of the molecular ion [M-H]⁻ would be determined with high accuracy (typically within 5 ppm), confirming the elemental composition. nih.gov

Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ ion would reveal characteristic fragmentation patterns. cam.ac.uk Key fragmentation pathways for carboxylic acids often involve the loss of small neutral molecules. libretexts.orgwhitman.edu For this compound, expected fragmentations would include:

Loss of CO₂ (44 Da) from the carboxylate anion.

Cleavage of the oxane ring, leading to characteristic neutral losses.

Loss of H₂O (18 Da).

A plausible fragmentation table is presented below:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Structure of Fragment
205.0865 ([M-H]⁻)161.0966CO₂Deprotonated 2-phenyloxane
205.0865 ([M-H]⁻)187.0759H₂OAnion with double bond in the ring
161.0966105.0340C₄H₈OBenzoyl anion

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and their chemical environment, particularly with respect to hydrogen bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, which is characteristic of hydrogen-bonded dimers in the solid state. libretexts.org A strong C=O stretching vibration would appear around 1700-1725 cm⁻¹. libretexts.org The C-O stretching vibrations of the ether in the oxane ring and the carboxylic acid would also be present in the fingerprint region (1000-1300 cm⁻¹). nist.gov

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the phenyl ring would be a prominent feature. The study of the low-frequency modes can provide information about the lattice vibrations and intermolecular interactions in the solid state. rsc.orgnih.gov

A table of expected vibrational frequencies is shown below:

Vibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
O-H stretch (Carboxylic Acid)2500-3300 (broad)Weak
C-H stretch (Aromatic)3000-3100Strong
C-H stretch (Aliphatic)2850-3000Strong
C=O stretch (Carboxylic Acid)1700-1725Moderate
C=C stretch (Aromatic)1450-1600Strong
C-O stretch (Ether & Acid)1000-1300Moderate

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. researchgate.netresearchgate.net For this compound, this technique would unambiguously determine:

The precise bond lengths and angles of the entire molecule.

The conformation of the oxane ring (e.g., chair, boat, or twist-boat).

The relative stereochemistry at the C-2 position.

The orientation of the phenyl and carboxylic acid groups relative to the oxane ring.

The intermolecular interactions, particularly the hydrogen-bonding network formed by the carboxylic acid groups, which often leads to the formation of dimers. researchgate.net

Based on related structures, it is expected that this compound would crystallize with the oxane ring in a chair conformation, and the carboxylic acid groups would form hydrogen-bonded dimers. researchgate.net

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis

Since this compound is a chiral molecule (due to the stereocenter at C-2), Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can be used to analyze its chiroptical properties. mtoz-biolabs.comlibretexts.org

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. bhu.ac.in A plain curve would be expected if there are no chromophores absorbing in the measured range. However, the presence of the phenyl group and the carboxylic acid, which are chromophores, would likely result in a Cotton effect curve, where the sign of the rotation changes abruptly near the absorption maximum of the chromophore. bhu.ac.innih.gov

A summary of the chiroptical techniques is provided in the table below:

TechniquePrincipleInformation Obtained
ORDWavelength-dependent rotation of plane-polarized light. bhu.ac.inAbsolute configuration, conformational analysis. mtoz-biolabs.com
CDDifferential absorption of left and right circularly polarized light. libretexts.orgAbsolute configuration, secondary structure information in larger molecules. mtoz-biolabs.com

Computational and Theoretical Investigations of 2 Phenyloxane 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental properties of a molecule based on the principles of quantum mechanics. For 2-Phenyloxane-2-carboxylic acid, these calculations can elucidate its electronic structure, conformational preferences, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.com By calculating the electron density, DFT can predict various chemical properties. For this compound, DFT studies can map the electrostatic potential surface, identifying electron-rich and electron-poor regions, which are crucial for understanding reactivity. The carboxyl group's oxygen atoms are expected to be regions of high electron density, while the acidic proton is electron-deficient.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. These calculations can also determine the molecular dipole moment, which influences the molecule's interaction with polar solvents and external electric fields. Theoretical calculations using DFT can be performed to support experimental results and understand inter- and intramolecular noncovalent interactions. mdpi.com

Table 1: Representative DFT-Calculated Electronic Properties of this compound (Illustrative Data)

ParameterCalculated Value (Illustrative)Significance
HOMO Energy-6.8 eVRegion of electron donation (nucleophilicity)
LUMO Energy-1.2 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap5.6 eVIndicator of chemical reactivity and stability
Dipole Moment2.5 DMeasure of overall molecular polarity

The three-dimensional structure of this compound is not static. The oxane ring typically adopts a chair conformation to minimize steric and torsional strain. The bulky phenyl and carboxylic acid substituents at the C2 position can exist in either axial or equatorial orientations. Each of these will have distinct energies, and computational methods can predict the most stable conformer.

Conformational analysis involves systematically calculating the energy of the molecule as a function of its geometry, such as by rotating the C-C bond connecting the phenyl group or the C-COOH bond. This process generates a potential energy surface, or energy landscape, which maps the relative stabilities of different conformations. For carboxylic acids, the orientation of the hydroxyl group within the carboxyl moiety (syn vs. anti) also contributes to the conformational complexity. nih.gov Studies on similar dihydroxybenzoic acids have shown that the extent of intramolecular bonding significantly impacts the solid phases formed. nih.gov The most stable conformer is the one with the lowest energy, and it is expected to be the most populated conformation at thermal equilibrium.

Table 2: Hypothetical Relative Energies of this compound Conformers (Illustrative Data)

ConformerRelative Energy (kcal/mol)Predicted Population at 298 K (%)
Chair, Phenyl (equatorial), COOH (axial)0.00~75%
Chair, Phenyl (axial), COOH (equatorial)0.85~20%
Boat/Twist-Boat Conformations> 4.00<5%

Quantum chemical calculations are a valuable tool for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used with DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com

By calculating the magnetic shielding tensors for each nucleus in the lowest energy conformer of this compound, one can predict the ¹H and ¹³C NMR spectra. mdpi.comnih.gov These predicted shifts are often scaled to correct for systematic errors in the computational method. mdpi.com Such predictions are particularly useful for assigning complex spectra and for distinguishing between different isomers or conformers. For instance, the chemical shifts of the protons on the oxane ring would be highly dependent on their axial or equatorial position and their proximity to the anisotropic phenyl ring. The carbonyl carbon of the carboxylic acid is expected to appear in a characteristic downfield region (150-180 ppm). organicchemistrydata.org

Table 3: Comparison of Predicted vs. Typical Experimental NMR Chemical Shifts (δ, ppm) for this compound (Illustrative Data)

Atom/GroupPredicted ¹³C Shift (ppm)Typical ¹³C Range (ppm)Predicted ¹H Shift (ppm)Typical ¹H Range (ppm)
Carboxylic Carbon (C=O)175.2150 - 180 organicchemistrydata.org--
Quaternary Carbon (C-Ph, C-COOH)85.175 - 95--
Aromatic Carbons125.5 - 130.0100 - 150 pdx.edu7.2 - 7.57.0 - 8.0
Oxane Carbons (CH₂)25.0 - 65.020 - 701.5 - 4.01.5 - 4.5
Carboxylic Proton (COOH)--12.110.0 - 13.0

Molecular Dynamics Simulations

While quantum mechanics focuses on the detailed electronic structure of a single molecule or small clusters, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a larger system containing many molecules. MD simulations model the movements of atoms and molecules over time based on classical mechanics, providing insights into intermolecular forces, self-assembly, and the influence of the environment.

The structure of this compound features both a hydrogen-bond donor (-OH) and acceptor (C=O), as well as an aromatic phenyl ring. These functional groups are key to its intermolecular interactions. Carboxylic acids are well-known to form strong, stable dimers through dual hydrogen bonds between their carboxyl groups. researchgate.netacs.org MD simulations can predict the stability and geometry of these dimers.

Furthermore, the phenyl groups can interact through van der Waals forces and potentially π-π stacking. MD simulations of many this compound molecules can predict how they will arrange in the condensed phase, forecasting whether they will form ordered crystalline structures, liquid crystals, or amorphous solids. whiterose.ac.uk These simulations are crucial for understanding supramolecular chemistry, where non-covalent interactions govern the formation of larger, organized structures. rsc.org

Table 4: Predicted Intermolecular Interaction Energies for this compound Dimers (Illustrative Data)

Interaction TypePredicted Energy (kcal/mol)Description
Carboxylic Acid Dimer (H-Bonding)-8 to -14Strong, directional interaction leading to dimerization. mdpi.com
Phenyl-Phenyl (π-π Stacking)-2 to -5Weaker, non-directional interaction contributing to packing.
Van der Waals ForcesVariableGeneral attractive/repulsive forces between all atoms.

The surrounding environment, particularly the solvent, can significantly influence a molecule's properties. MD simulations can explicitly model solvent molecules (e.g., water, 1-phenyloctane) around this compound to study these effects. researchgate.netmpg.denih.gov

In polar, protic solvents like water or alcohols, the solvent molecules can compete with the formation of carboxylic acid dimers by forming hydrogen bonds with the solute. nih.gov This can disrupt self-assembly and favor the solvated monomer. In non-polar solvents, the formation of hydrogen-bonded dimers is often more favorable. researchgate.net MD simulations can also reveal how the solvent affects the conformational equilibrium. A polar solvent might stabilize a conformer with a larger dipole moment, shifting the conformational landscape compared to the gas phase or a non-polar solvent. nih.govliverpool.ac.uk These simulations provide a dynamic picture of how the solute and solvent molecules arrange and interact, which is key to understanding solution-phase reactivity and crystallization processes. nih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Extensive literature searches did not yield specific studies on the computational elucidation of reaction mechanisms for this compound. While computational chemistry is a powerful tool for understanding reaction pathways, research has largely focused on other classes of carboxylic acids or related heterocyclic compounds.

Transition State Analysis and Reaction Pathway Mapping

There is currently no publicly available research that details the transition state analysis or reaction pathway mapping for reactions involving this compound. Such studies would typically employ methods like density functional theory (DFT) to model the reaction coordinates, identify transition state structures, and map the minimum energy pathways for specific chemical transformations. This type of analysis is crucial for understanding the mechanistic details of how this compound might be synthesized or how it participates in further reactions.

Kinetic and Thermodynamic Parameters for Reaction Barriers

In the absence of specific computational studies on this compound, there is no available data for the kinetic and thermodynamic parameters of its reaction barriers. Information such as activation energies (Ea), Gibbs free energy of activation (ΔG‡), and reaction enthalpies (ΔH) for this specific molecule has not been reported in the surveyed literature.

A general understanding of the reactivity of similar carboxylic acids can be found in broader studies. For instance, investigations into the esterification of various carboxylic acids have determined kinetic and thermodynamic parameters, but these are not directly transferable to this compound due to its unique structural features. nih.gov

Potential Applications in Advanced Organic Synthesis and Materials Science Focus on Building Block Function

As a Versatile Building Block for Complex Molecular Architectures

The inherent functionalities within 2-Phenyloxane-2-carboxylic acid allow it to serve as a foundational element for constructing more elaborate molecular structures. The tetrahydropyran (B127337) (oxane) ring is a common motif in many biologically active compounds and natural products, making this acid a relevant starting material. bldpharm.commdpi.com

Carboxylic acids are well-established precursors for a wide array of heterocyclic compounds. enamine.net Research has demonstrated that multi-component reactions involving carboxylic acids can lead to highly substituted heterocycles. For instance, the LANCA three-component reaction, which utilizes lithiated alkoxyallenes, nitriles, and carboxylic acids, produces β-ketoenamides. beilstein-journals.orgresearchgate.net These intermediates are exceptionally versatile and can be cyclized to form various heterocyclic systems, including pyridin-4-ols, pyrimidines, oxazoles, and quinoxalines. beilstein-journals.orgresearchgate.netresearchgate.net

An intramolecular aldol-type condensation of the β-ketoenamide intermediate efficiently yields pyridin-4-ols. beilstein-journals.orgresearchgate.net These pyridin-4-ols can be further functionalized through palladium-catalyzed reactions to create complex substituted pyridine (B92270) and furopyridine derivatives. beilstein-journals.org Furthermore, condensation of β-ketoenamides with reagents like ammonium (B1175870) salts or hydroxylamine (B1172632) hydrochloride can produce pyrimidines and pyrimidine (B1678525) N-oxides, respectively. beilstein-journals.org The conversion of specific β-ketoenamides into 5-acetyl-substituted oxazoles highlights another pathway for heterocyclic synthesis originating from a carboxylic acid building block. beilstein-journals.orgresearchgate.net

Given these established synthetic routes, this compound, with its specific substitution pattern, represents a promising precursor for novel, highly functionalized heterocyclic systems that incorporate the phenyloxane scaffold.

Table 1: Heterocyclic Systems Derived from Carboxylic Acid Precursors

Precursor Class Intermediate Resulting Heterocycle(s) Reaction Type
Carboxylic Acids β-Ketoenamides Pyridin-4-ols Intramolecular Condensation
Carboxylic Acids β-Ketoenamides Pyrimidines, Pyrimidine N-Oxides Condensation with Ammonium Salts/Hydroxylamine

The tetrahydropyran ring system is a core structural feature in numerous natural products. bldpharm.com The synthesis of 3,4-dihydropyran-2-ones, close structural relatives of the oxane ring in the title compound, is a subject of significant interest for natural product synthesis. mdpi.com Similarly, furo[2,3-b]pyridines, which can be synthesized using methods involving carboxylic acids, are important scaffolds found in natural products like dictamnine. researchgate.net The presence of the phenyloxane moiety in this compound makes it an attractive starting point for the synthesis of analogues of natural products that contain this structural unit, allowing for systematic exploration of structure-activity relationships.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. pageplace.de Carboxylic acids are exemplary building blocks in this field, particularly for creating two-dimensional (2D) self-assembled structures at interfaces. researchgate.netacs.org

The carboxylic acid group is a powerful functional group for directing self-assembly due to its ability to act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen). acs.org This dual character facilitates reliable intermolecular connections, most commonly forming a robust cyclic dimer motif through two hydrogen bonds. libretexts.org This interaction is significantly stronger than the single hydrogen bond formed between two alcohol molecules, leading to highly ordered and stable molecular networks. libretexts.org This capacity to form predictable and strong hydrogen-bonding networks is a key feature that allows carboxylic acids to mediate the formation of complex supramolecular architectures. nih.gov The phenyl group on the oxane ring can further influence these hydrogen-bonding patterns in the solid state.

The self-assembly of molecules at liquid-solid interfaces is a central topic in nanoscience, often studied using high-resolution techniques like Scanning Tunneling Microscopy (STM). researchgate.netacs.org Carboxylic acids are frequently used in these studies to engineer functional nanostructures on surfaces. researchgate.net Molecules like this compound can form well-ordered, stable monolayers where the arrangement of molecules is dictated by the hydrogen bonds between the acid groups and influenced by the molecular structure. acs.org The formation of these 2D networks can be controlled by external conditions such as the solvent and solute concentration. scispace.comnih.govrsc.org The interplay between intermolecular forces and adsorbate-substrate interactions governs the final structure of the self-assembled layer. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-phenyloxane-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Synthesis via Ester Hydrolysis : Start with 2-phenyloxane-2-carboxylate esters (e.g., methyl or ethyl esters) under alkaline hydrolysis (NaOH/KOH in aqueous ethanol). Monitor pH to avoid side reactions like decarboxylation .
  • Friedel-Crafts Acylation : Use oxane-2-carbonyl chloride and benzene derivatives with AlCl₃ as a catalyst. Optimize temperature (40–60°C) and solvent polarity (e.g., dichloromethane) to enhance regioselectivity .
  • Purification : Recrystallize in ethanol/water mixtures (70:30 v/v) or use silica gel chromatography (ethyl acetate/hexane gradient) .

Q. How can analytical techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Verify the oxane ring (δ 3.5–4.5 ppm for oxygenated CH₂ groups) and phenyl group (δ 7.2–7.5 ppm, aromatic protons) .
  • ¹³C NMR : Confirm the carboxylic acid carbonyl (δ 170–175 ppm) and oxane carbons (δ 60–80 ppm) .
  • Mass Spectrometry (MS) : Use ESI-MS to detect [M-H]⁻ ions (e.g., m/z 205 for C₁₂H₁₄O₃) and validate molecular weight .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

Q. What are the key stability considerations for this compound under varying storage conditions?

  • Methodological Answer :

  • Temperature : Store at 2–8°C in amber vials to prevent thermal decomposition. Avoid prolonged exposure to >25°C .
  • Humidity : Use desiccants (silica gel) to suppress hydrolysis of the carboxylic acid group .
  • Light Sensitivity : UV/Vis studies show degradation at λ < 400 nm; use UV-filtered containers .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Engineering Controls : Install local exhaust ventilation (LEV) to limit airborne exposure (<1 mg/m³) .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can stereochemical outcomes in this compound derivatives be resolved?

  • Methodological Answer :

  • Chiral HPLC : Use Chiralpak IA/IB columns with n-hexane/isopropanol (90:10) to separate enantiomers .
  • X-ray Crystallography : Co-crystallize with chiral amines (e.g., (R)-1-phenylethylamine) to determine absolute configuration .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated data to assign stereochemistry .

Q. What mechanistic insights explain contradictory reactivity in esterification reactions of this compound?

  • Methodological Answer :

  • Kinetic Studies : Use in situ IR to track ester formation (C=O stretch at 1740 cm⁻¹). Identify rate-limiting steps (e.g., protonation of intermediates) .
  • Isotopic Labeling : Employ ¹⁸O-labeled alcohols to trace acyl transfer pathways .
  • Computational Modeling : Perform DFT calculations (Gaussian 16) to map energy barriers for competing mechanisms (e.g., SN2 vs. tetrahedral intermediate) .

Q. How can computational tools predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Validate with MD simulations (NAMD, 100 ns trajectories) .
  • QSAR Modeling : Develop regression models (Python/R) using descriptors like logP, polar surface area, and H-bond donors .
  • ADMET Prediction : Apply SwissADME or pkCSM to optimize bioavailability and toxicity profiles .

Q. How should researchers address discrepancies in spectral data during structural elucidation?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS/MS to identify side products (e.g., decarboxylated derivatives) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., δ 3.5–4.5 ppm for oxane protons) .
  • Cross-Validation : Compare with literature data for analogous compounds (e.g., 2-phenylcyclopropanecarboxylic acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.